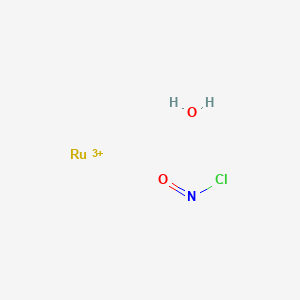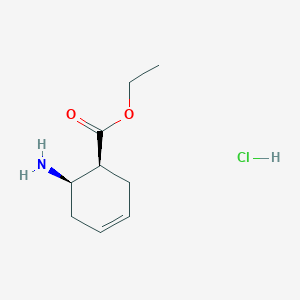
Nitrosyl chloride;ruthenium(3+);hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an important ruthenium compound used in the synthesis of more complex ruthenium compounds . This compound is known for its distinctive nitrosyl (NO) ligand, which plays a crucial role in its chemical behavior and applications.
准备方法
Ruthenium(III) nitrosylchloride can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium trichloride (RuCl3) with sodium nitrite (NaNO2) in an acidic medium. The reaction proceeds as follows:
[ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ru(NO)Cl}_3 + \text{NaCl} + \text{H}_2\text{O} ]
In industrial production, ruthenium(III) nitrosylchloride is often prepared by reacting ruthenium trichloride with nitric oxide (NO) gas under controlled conditions .
化学反应分析
Ruthenium(III) nitrosylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ruthenium(III) nitrosylchloride can be oxidized to higher oxidation states, such as ruthenium tetroxide (RuO4), using strong oxidizing agents like sodium periodate (NaIO4).
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes, using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloride ligands in ruthenium(III) nitrosylchloride can be substituted with other ligands, such as phosphines or amines, to form various coordination complexes
科学研究应用
Ruthenium(III) nitrosylchloride has a wide range of applications in scientific research, including:
Medicine: Ruthenium-based compounds, including ruthenium(III) nitrosylchloride, are being investigated for their anticancer properties.
Industry: It is used in the production of thick-film resistors and as a catalyst in industrial processes.
作用机制
The mechanism of action of ruthenium(III) nitrosylchloride involves its ability to release nitric oxide (NO) under certain conditions. NO is a highly reactive molecule that can interact with various biological targets, including proteins and nucleic acids. In cancer therapy, ruthenium(III) nitrosylchloride can bind to DNA and disrupt its function, leading to cell death . Additionally, it can interact with plasma proteins, such as serum albumin and transferrin, which can facilitate its transport and uptake by cells .
相似化合物的比较
Ruthenium(III) nitrosylchloride is part of a broader class of ruthenium-nitrosyl complexes. Similar compounds include:
Ruthenium(III) nitrosylnitrate (Ru(NO)(NO3)3): Used as a catalyst in various reactions and in the production of thick-film resistors.
Ruthenium(IV) oxide (RuO2): An important catalyst in electrochemical applications.
Ruthenium tetroxide (RuO4): A strong oxidizing agent used in organic synthesis and the purification of ruthenium.
Ruthenium(III) nitrosylchloride is unique due to its specific coordination environment and the presence of the nitrosyl ligand, which imparts distinct chemical properties and reactivity .
属性
分子式 |
ClH2NO2Ru+3 |
|---|---|
分子量 |
184.5 g/mol |
IUPAC 名称 |
nitrosyl chloride;ruthenium(3+);hydrate |
InChI |
InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |
InChI 键 |
XKTGKMXHQPHUOL-UHFFFAOYSA-N |
规范 SMILES |
N(=O)Cl.O.[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)


![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)



